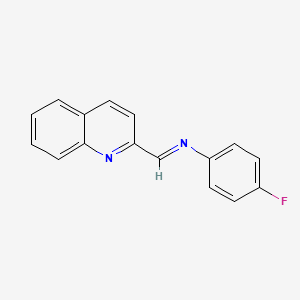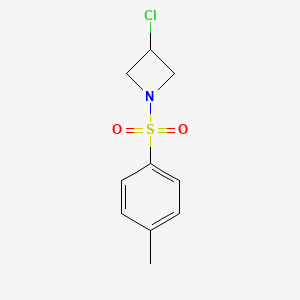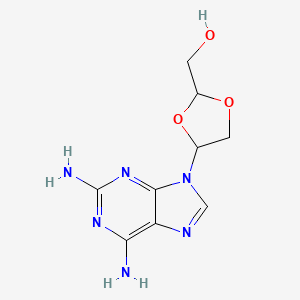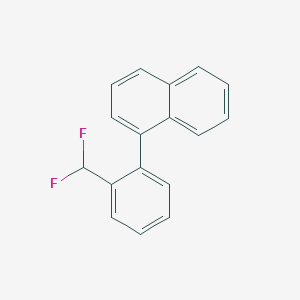
5-(4-Chloro-3-fluorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8ClFN2O. It is a derivative of nicotinamide, which is a form of vitamin B3.
Preparation Methods
The synthesis of 5-(4-Chloro-3-fluorophenyl)nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines. This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
5-(4-Chloro-3-fluorophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can be performed using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(4-Chloro-3-fluorophenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(4-Chloro-3-fluorophenyl)nicotinamide can be compared with other nicotinamide derivatives, such as:
- 5-(3-Chloro-5-fluorophenyl)nicotinamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
The uniqueness of this compound lies in its specific substitution pattern, which can influence its properties and interactions .
Properties
CAS No. |
1346691-93-7 |
|---|---|
Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) |
InChI Key |
PEBXCRROIFIMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
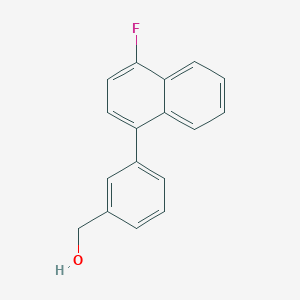

![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)
